Ethyl 2-amino-5-octylbenzoate
Description
Significance of Aminobenzoate Architectures in Organic Synthesis and Functional Materials Science
Aminobenzoate architectures are pivotal in organic synthesis due to their dual functionality. The amino group can act as a nucleophile or a directing group in various chemical transformations, while the benzoate (B1203000) ester provides a site for hydrolysis or further functionalization. nih.govmdpi.com This dual reactivity makes them valuable intermediates in the construction of heterocyclic compounds and other complex molecular frameworks. researchgate.net In materials science, the incorporation of aminobenzoate units into polymers and other macromolecular structures can impart unique optical, electronic, and self-assembly properties. frontiersin.org The presence of both hydrogen-bond-donating (amino) and accepting (ester) groups facilitates the formation of ordered supramolecular structures. acs.org The specific substitution pattern on the benzene (B151609) ring, including the introduction of long alkyl chains, can be used to fine-tune properties like solubility, liquid crystalline behavior, and interfacial characteristics. acs.orgnih.gov
Rationale for Comprehensive Research on Ethyl 2-amino-5-octylbenzoate
The specific compound, this compound, presents a compelling case for detailed investigation due to the unique combination of its structural features. The ortho-aminobenzoate core is a well-established pharmacophore and a precursor to many bioactive molecules. The ethyl ester group offers a balance of stability and reactivity for potential synthetic modifications.
The most distinguishing feature is the long-chain octyl group at the 5-position. The introduction of a long alkyl chain can significantly impact the molecule's lipophilicity, which is a critical parameter in medicinal chemistry for controlling membrane permeability and interactions with biological targets. mdpi.com In the context of materials science, the octyl chain can induce self-assembly into organized structures like micelles or liquid crystals and can enhance solubility in nonpolar organic solvents, a desirable trait for solution-processable materials. nih.gov The study of how this long alkyl chain influences the electronic properties of the aminobenzoate system and its interactions at a molecular level provides valuable insights for designing novel functional organic materials.
Current Research Landscape and Gaps for Long-Chain Alkyl-Substituted Aminobenzoates
The current research landscape for aminobenzoates is extensive, with numerous studies focusing on their synthesis and application in various fields. nih.govresearchgate.netbohrium.com Synthetic methodologies for accessing ortho-aminobenzoates are well-documented, often involving palladium-catalyzed carbonylation reactions or the reduction of corresponding nitro compounds. bohrium.comgoogle.com However, a significant portion of this research has concentrated on derivatives with smaller, less complex substituents.
Data on Related Ethyl 2-amino-5-substituted-benzoates
To provide context for the properties of this compound, the following table presents data for related compounds where the 5-position is substituted with a methyl or chloro group. Data for the 5-octyl derivative is not currently available in major chemical databases.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Ethyl 2-amino-5-methylbenzoate | C₁₀H₁₃NO₂ | 179.22 | 2.9 |
| Ethyl 2-amino-5-chlorobenzoate | C₉H₁₀ClNO₂ | 199.63 | 3.7 |
| This compound | C₁₇H₂₇NO₂ | 293.42 (calculated) | N/A |
Structure
3D Structure
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-octylbenzoate |
InChI |
InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-10-14-11-12-16(18)15(13-14)17(19)20-4-2/h11-13H,3-10,18H2,1-2H3 |
InChI Key |
RLYYPTGJOMEULH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Amino 5 Octylbenzoate
Retrosynthetic Analysis of Ethyl 2-amino-5-octylbenzoate: Strategic Bond Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For this compound, the primary disconnections are the ester linkage and the carbon-carbon bond of the octyl group attached to the benzene (B151609) ring.
The most logical initial disconnection is the ester bond (C-O), which simplifies the target molecule into 2-amino-5-octylbenzoic acid and ethanol (B145695). This is a standard transformation, as esters are commonly prepared from carboxylic acids and alcohols.
This analysis provides a clear roadmap for the forward synthesis, highlighting the critical bond formations and the necessary precursor molecules.
Targeted Synthesis of the Benzoate (B1203000) Core: Pathways to 2-Aminobenzoic Acid Derivatives
The introduction of the octyl group onto the benzene ring can be achieved through several established methods. One of the most common is the Friedel-Crafts acylation followed by a reduction.
In this approach, a suitable benzoic acid derivative is first acylated with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically places the octanoyl group at the para position to the carboxyl group due to steric and electronic directing effects. The resulting keto group is then reduced to a methylene (B1212753) group to form the octyl chain. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
An alternative strategy is the Friedel-Crafts alkylation using an octyl halide. However, this method is often prone to side reactions such as carbocation rearrangements and polyalkylation, which can lead to a mixture of products and lower yields of the desired isomer.
Table 1: Comparison of Alkylation and Acylation-Reduction Strategies
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |
| Reagents | Octyl halide, Lewis acid | Octanoyl chloride, Lewis acid; followed by reducing agent |
| Carbocation Rearrangements | Prone to rearrangements | Not an issue |
| Polyalkylation | Common side reaction | Less common |
| Product Purity | Often a mixture of isomers | Generally higher purity of the desired product |
| Overall Yield | Can be lower due to side reactions | Often higher and more reliable |
With the octyl group in place, the next step is the introduction of the amino group at the ortho position to the carboxylic acid. A common and effective method is the nitration of the 5-octylbenzoic acid intermediate, followed by the reduction of the nitro group.
Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the carboxyl and octyl groups will favor the introduction of the nitro group at the desired ortho position. Subsequently, the nitro group is reduced to an amino group. This reduction can be achieved using various reagents, with catalytic hydrogenation over palladium on carbon (Pd/C) being a clean and efficient method. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.
An alternative, though less common, approach could involve nucleophilic aromatic substitution on a suitably activated precursor, but the reduction of a nitro group is generally the more straightforward and widely used method for synthesizing anthranilate derivatives.
Esterification Techniques for Ethyl Ester Formation
The final step in the synthesis of this compound is the esterification of the 2-amino-5-octylbenzoic acid with ethanol. Several methods can be employed for this transformation, with the choice often depending on factors such as scale, desired yield, and reaction conditions.
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. The reaction is acid-catalyzed, typically using a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid such as p-toluenesulfonic acid (TsOH).
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol in this case) is often used as the solvent. The removal of water as it is formed can also shift the equilibrium to favor the product.
Table 2: Common Acid Catalysts for Fischer Esterification
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Strong acid, effective catalyst | Can cause side reactions, harsh conditions |
| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than H₂SO₄ | May be less reactive than H₂SO₄ |
| Solid Acid Catalysts | Reusable, environmentally friendly | May have lower catalytic activity |
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable modification to the traditional Fischer esterification. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by rapidly heating the reaction mixture.
Transesterification is another important method for synthesizing esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For the synthesis of this compound, a methyl or other simple alkyl ester of 2-amino-5-octylbenzoic acid could be reacted with an excess of ethanol.
This reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification, often using an alkoxide such as sodium ethoxide, is typically faster but requires anhydrous conditions to prevent saponification of the ester.
Enzyme-catalyzed transesterification, using lipases, offers a milder and more selective alternative. Immobilized lipases, such as Novozym 435, have shown high activity for the transesterification of various benzoates. This biocatalytic approach can lead to high conversions under mild reaction conditions, making it an attractive option for high-yield and sustainable production.
Optimization of transesterification for high-yield production involves controlling parameters such as the molar ratio of reactants, catalyst concentration, temperature, and reaction time. For example, using a large excess of ethanol can drive the equilibrium towards the formation of the desired ethyl ester.
Chemo-selective Esterification Approaches for Complex Precursors
The synthesis of this compound from its corresponding carboxylic acid, 2-amino-5-octylbenzoic acid, requires esterification that is chemo-selective for the carboxylic acid functionality without affecting the nucleophilic amino group. Traditional Fischer esterification, which uses acid catalysis, can protonate the amino group, complicating the reaction. Modern approaches circumvent this by using specific activating agents that are highly selective for carboxylic acids.
One prominent method involves the use of imidazole-based reagents, such as alkyl imidazole (B134444) carbamates. organic-chemistry.orgacs.org These compounds act as powerful and chemoselective esterification agents that can convert a wide range of carboxylic acids into their corresponding esters in high yields. organic-chemistry.orgacs.orgacs.org The reaction mechanism is believed to proceed through an acylimidazole intermediate. organic-chemistry.orgacs.org This intermediate is highly reactive towards alcohols but does not affect the amino group, thus avoiding the need for protecting groups and simplifying the synthetic procedure. organic-chemistry.orgacs.orgnih.gov This approach is advantageous as it operates under mild conditions and tolerates various functional groups. organic-chemistry.org
Key Features of Imidazole Carbamate Esterification:
High Chemoselectivity: Reacts specifically with the carboxylic acid group, leaving the amino group intact. organic-chemistry.orgnih.gov
Mild Reaction Conditions: Avoids harsh acidic or basic conditions that could lead to side reactions.
High Yields: A wide variety of carboxylic acids can be converted to esters efficiently. organic-chemistry.orgacs.org
Simplified Workup: The purification process is often straightforward. organic-chemistry.org
Modern and Sustainable Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have focused on developing methods that are not only efficient but also environmentally benign. These approaches are highly relevant to the synthesis of this compound.
Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use renewable resources. novonesis.comacs.orgnih.gov
Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. scranton.edujocpr.comprimescholars.com Addition reactions are ideal with 100% atom economy, while substitution and elimination reactions are less efficient. scranton.edu In the synthesis of aminobenzoates, catalytic approaches are favored over stoichiometric reagents to improve atom economy. novonesis.comacs.org
E-Factor: The environmental factor, or E-factor, measures the mass of waste produced per mass of product. chembam.comlibretexts.org Lower E-factors signify a greener process. libretexts.org For fine chemicals and pharmaceuticals, E-factors can be high, but modern synthetic designs aim to reduce them significantly. chembam.com
Solvent-Free Reactions: Eliminating solvents reduces environmental impact and simplifies purification. Mechanochemical methods, such as ball milling, are a prime example of solvent-free synthesis. rsc.orgucl.ac.uk
Renewable Feedstocks: Using starting materials derived from renewable sources instead of petrochemicals is a key goal of green chemistry. novonesis.comgreenchemistry-toolkit.org
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability.
Transition-Metal Catalysis: This has become a powerful tool for C-H bond activation and amination. kaist.ac.krresearcher.lifeibs.re.kr For a precursor like 5-octylbenzoic acid, a directed C-H amination catalyzed by metals such as iridium or rhodium could introduce the amino group at the ortho position with high regioselectivity. nih.gov This approach avoids the traditional nitration-reduction sequence, which often involves harsh conditions and produces significant waste. Transition-metal catalysis streamlines the synthesis by directly converting C-H to C-N bonds. kaist.ac.krresearchgate.net
Organocatalysis: Metal-free catalytic systems are gaining prominence. While direct amination of an unactivated C-H bond is challenging for organocatalysts, they can be employed in other steps. For instance, in the context of related syntheses, organocatalysts can be used for asymmetric transformations if a chiral center were present or desired.
The table below compares different catalytic approaches applicable to key steps in aminobenzoate synthesis.
| Catalysis Type | Reaction Step | Catalyst Example | Advantages | Potential Challenges |
| Transition-Metal | C-H Amination | Iridium complexes | High regioselectivity, avoids nitration/reduction | Cost of catalyst, potential for metal contamination |
| Transition-Metal | Esterification | Zirconium complexes | Moisture tolerant, good yields | Substrate scope limitations |
| Organocatalysis | Amidation (model) | Boric Acid | Readily available, mild conditions | Primarily demonstrated for amidation, not direct amination |
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent. rsc.orgucl.ac.uk This technique is a cornerstone of green chemistry.
Esterification reactions have been successfully performed using high-speed ball-milling (HSBM) at room temperature, achieving good to excellent yields in short reaction times. rsc.org For instance, various esters have been synthesized by milling a carboxylic acid, an alcohol, and catalytic reagents like I2/KH2PO2. rsc.org This solvent-free method is energy-efficient and avoids the use of toxic solvents. rsc.org Similarly, direct amidation of esters has also been achieved via ball milling, demonstrating the versatility of this technique for forming key bonds in molecules like this compound. ucl.ac.uknih.govchemrxiv.org
Advantages of Mechanochemical Synthesis:
Solvent-free operation reduces waste and environmental impact. rsc.orgnih.gov
Enhanced reaction rates and reduced reaction times. nih.govnih.gov
Improved energy efficiency compared to conventional heating. rsc.org
Applicable to a wide range of substrates, including gram-scale synthesis. ucl.ac.uknih.gov
Flow chemistry, where reactions are performed in continuous-flow reactors, offers precise control over reaction parameters, leading to improved yields, safety, and scalability. mdpi.comresearchgate.net This technology is particularly well-suited for optimizing exothermic reactions or those involving unstable intermediates. acs.org
Optimization of Reaction Parameters and Process Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges that require careful optimization of reaction parameters. primescholars.comchemtek.co.inappluslaboratories.com
Parameter Optimization: Key variables such as temperature, catalyst concentration, reactant molar ratio, and reaction time must be systematically studied to maximize yield and minimize impurities. angolaonline.netresearchgate.netresearchgate.net Kinetic analysis is a powerful tool for understanding the influence of each parameter and identifying optimal conditions. acs.orgnih.govresearchgate.netuobaghdad.edu.iq For esterification, controlling the removal of water is crucial for driving the equilibrium towards the product. mdpi.com
Scale-Up Challenges: What works on a small scale may not translate directly to a large-scale process. primescholars.comchemtek.co.in
Heat and Mass Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a large scale if heat is not dissipated effectively. Flow reactors offer a significant advantage here due to their high surface-area-to-volume ratio. mdpi.comuk-cpi.com
Reagent and Solvent Choice: Reagents that are feasible for lab-scale synthesis may be too expensive or hazardous for bulk production. primescholars.comuk-cpi.com
Process Robustness: The process must be reproducible and insensitive to small variations in conditions. chemtek.co.inmt.com
Downstream Processing: Isolation and purification of the final product become more complex at a larger scale, and the choice of synthetic route can significantly impact the ease of purification. mt.com
The table below summarizes key considerations for process optimization and scale-up.
| Parameter/Consideration | Laboratory Scale Focus | Industrial Scale-Up Focus |
| Reaction Kinetics | Initial rate studies, mechanistic understanding nih.gov | Predictive modeling, process control acs.org |
| Thermodynamics | Yield optimization | Heat management, safety, reactor design mt.com |
| Reagents | Efficacy and availability | Cost, safety, and sustainability primescholars.comuk-cpi.com |
| Solvents | Solubilization and reactivity | Environmental impact, recovery, and cost uk-cpi.com |
| Purification | Chromatography | Crystallization, distillation, extraction mt.com |
Chemical Reactivity and Transformation Studies of Ethyl 2 Amino 5 Octylbenzoate
Reactivity of the Aromatic Amino Group
The aromatic amino group in Ethyl 2-amino-5-octylbenzoate is a versatile site for chemical modifications. Its nucleophilic character and the ability to form a diazonium salt are central to its reactivity.
Electrophilic Reactions at Nitrogen (e.g., acylation, alkylation)
The nitrogen atom of the primary aromatic amine is nucleophilic and readily reacts with electrophiles. Acylation and alkylation are fundamental electrophilic reactions that lead to the formation of N-substituted derivatives.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides results in the formation of the corresponding N-acyl derivative. This transformation is significant for introducing various functional groups and modifying the electronic properties of the parent molecule. For instance, the reaction of related anthranilic acid derivatives with paraformaldehyde in refluxing acetic acid has been shown to yield N-acetylated products. While specific studies on this compound are not prevalent, the reactivity is expected to be analogous to that of other substituted anthranilates.
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, the reaction with primary amines can sometimes lead to polyalkylation. To achieve monoalkylation, specific reaction conditions and reagents are often necessary. The second-order rate coefficients for the reactions of ortho-substituted benzoate (B1203000) ions with ethyl bromoacetate have been studied, providing insight into the kinetics of such alkylation reactions. researchgate.net
Formation of Imines, Amides, and other Nitrogen-Containing Derivatives
Imine Formation: The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product. operachem.comlibretexts.orgmasterorganicchemistry.com The formation of imines is a common strategy in organic synthesis to introduce carbon-nitrogen double bonds. masterorganicchemistry.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org
Amide Formation: While the amino group can react with activated carboxylic acid derivatives to form amides, direct condensation with carboxylic acids is generally not feasible without the use of coupling agents or harsh conditions. The base-promoted direct amidation of unactivated esters with amines has been demonstrated as a useful method for amide bond formation. researchgate.net For example, methyl anthranilate can be effectively amidated using potassium tert-butoxide in DMSO. researchgate.net Amide formation can also be achieved by reacting the amine with acyl chlorides, anhydrides, or other activated esters. nih.govlibretexts.org
Diazotization and Coupling Reactions for Azo-Compound Formation
The primary aromatic amino group is a key feature that allows this compound to undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. These diazonium salts are highly versatile intermediates in organic synthesis.
The resulting diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol or another amine, to form an azo compound. Azo compounds are characterized by the -N=N- functional group and are often intensely colored, finding applications as dyes and pigments. The general synthesis of azo dyes involves this two-step process of diazotization followed by coupling.
| Starting Amine | Diazotization Conditions | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| p-Toluidine | NaNO2, 10% HCl, 0°C | Phenol in 10% NaOH | Azo Dye | Generic Example |
| Methyl-2-amino benzoate | NaNO2, conc. HCl, 0-5°C | Ethyl cyanoacetate in ethanol (B145695) with sodium acetate | Azo Compound | Generic Example |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Conventional diazotization | Aniline, N,N-dimethylaniline, Phenol | Azo Dyes | Generic Example |
Reactivity of the Ester Moiety
The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.
Hydrolysis Kinetics and Mechanism Studies
The hydrolysis of the ester group to the corresponding carboxylic acid can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| pH Range | 5.2 - 9.5 | Aqueous solution | Analogous Study |
| Temperature Range | 296.2 - 334.2 K | ||
| Rate Constant Dependence | k(obs) = k1 [OH-] = [(2.52 +/- 0.9) x 10(16) exp(-20.2 +/- 1 kcalmol(-1)/RT) s(-1)][OH-] |
Transesterification Reactions for Derivative Synthesis
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, Alkyl 2-amino-5-octylbenzoate, and ethanol.
This reaction is an equilibrium process, and to drive it towards the desired product, an excess of the new alcohol is often used, or the ethanol produced is removed from the reaction mixture. For example, methyl benzoate can be converted to ethyl benzoate by reacting it with an excess of ethanol in the presence of sulfuric acid. ucla.edu This method is a common strategy for synthesizing a variety of ester derivatives.
Amidation Reactions with Amines for Benzoic Acid Amide Derivatives
The transformation of esters into amides, known as amidation, is a fundamental reaction in organic synthesis. For this compound, this reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with an amine. The general mechanism proceeds through the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated, and a proton transfer results in the formation of the corresponding N-substituted 2-amino-5-octylbenzamide and ethanol.
The reactivity in these amidation reactions can be influenced by several factors, including the nature of the amine, the reaction conditions (temperature, solvent), and the use of catalysts. Primary and secondary amines are commonly used, leading to the formation of secondary and tertiary amides, respectively.
While direct amidation of esters with amines often requires harsh conditions, such as high temperatures and pressures, various catalytic methods have been developed to facilitate this transformation under milder conditions. Lewis acids are known to catalyze the amidation of esters by activating the ester carbonyl group towards nucleophilic attack. nih.gov For instance, catalysts like Nb2O5 have been shown to be effective for the direct amidation of esters with amines. researchgate.netresearchgate.net
The synthesis of amide derivatives from substituted anilines and amino acid esters can be achieved by refluxing the reactants in a suitable solvent like methanol. sphinxsai.com This one-step reaction provides a straightforward route to amide synthesis. sphinxsai.com The general applicability of amidation reactions allows for the synthesis of a wide range of benzamide derivatives from this compound. researchgate.net
Table 1: Examples of Amidation Reactions
| Amine Reactant | Resulting Amide Product | General Reaction Conditions |
|---|---|---|
| Ammonia | 2-amino-5-octylbenzamide | High temperature and pressure, or catalytic conditions |
| Primary Amine (R-NH2) | N-alkyl-2-amino-5-octylbenzamide | Heating, often with a catalyst |
| Secondary Amine (R2NH) | N,N-dialkyl-2-amino-5-octylbenzamide | Heating, often with a catalyst |
Reduction Pathways to Alcohols
The ester functional group in this compound can be reduced to a primary alcohol, yielding (2-amino-5-octylphenyl)methanol. This transformation is a common and important reaction in organic synthesis. The most frequently used reducing agents for this purpose are strong hydride reagents, such as lithium aluminum hydride (LiAlH4).
The reaction mechanism involves the nucleophilic attack of a hydride ion from LiAlH4 on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol upon acidic workup. Due to the high reactivity of LiAlH4, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures.
Alternatively, catalytic hydrogenation can be employed for the reduction of esters, although this method generally requires more forcing conditions (high pressure and temperature) and specific catalysts compared to the reduction of other functional groups like ketones or alkenes. Catalysts such as copper chromite are often used for this purpose.
Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring System
Regioselectivity and Steric/Electronic Effects of Substituents
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of two substituent groups: the amino (-NH2) group and the octyl (-C8H17) group. Both of these are activating groups and ortho-, para-directors. libretexts.orgsaskoer.ca The ester group (-COOEt), on the other hand, is a deactivating group and a meta-director. wikipedia.org
The regioselectivity of an EAS reaction on this molecule is determined by the interplay of the electronic and steric effects of these substituents. wikipedia.org The amino group is a very strong activating group due to the ability of its lone pair of electrons to donate into the aromatic ring through resonance. libretexts.org This significantly increases the electron density at the ortho and para positions relative to the amino group. The octyl group is a weak activating group, donating electron density through hyperconjugation and induction. saskoer.ca
Considering the positions on the ring:
Position 3: Ortho to the amino group and meta to the octyl and ester groups.
Position 4: Para to the amino group and ortho to the octyl group.
Position 6: Ortho to the amino group and ortho to the ester group.
The powerful activating and ortho-, para-directing effect of the amino group will be the dominant factor in determining the position of electrophilic attack. libretexts.org Therefore, substitution is most likely to occur at the positions ortho and para to the amino group. The para position (position 4) is sterically more accessible than the ortho positions (positions 3 and 6). However, the ortho position 6 is sterically hindered by the adjacent ester group. Thus, electrophilic attack is most favored at position 4.
Halogenation, Nitration, and Sulfonation Studies
Halogenation: The halogenation of this compound with reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst would be expected to proceed at the most activated and sterically accessible position. Given the directing effects of the substituents, the primary product would be the 4-halo derivative.
Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), introduces a nitro (-NO2) group onto the aromatic ring. For this compound, the strong activating effect of the amino group would direct the incoming nitro group to the 4-position. However, the strongly acidic conditions of nitration can protonate the amino group to form an ammonium ion (-NH3+), which is a deactivating and meta-directing group. This could potentially lead to a mixture of products. To avoid this, the amino group is often protected by acylation before nitration.
Sulfonation: Sulfonation with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid (-SO3H) group. Similar to nitration, the reaction is subject to the directing effects of the substituents, and the position of substitution would be predominantly at the 4-position. The reversibility of sulfonation can sometimes be used to control the regioselectivity of other EAS reactions by using the sulfonic acid group as a blocking group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Derivatives
Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. yale.edu These reactions typically involve an organohalide, a palladium catalyst, and a coupling partner. yale.edu
Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A halogenated derivative of this compound, for example, the 4-bromo derivative, could be coupled with various aryl or vinyl boronic acids to introduce new substituents at that position. researchgate.netnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl group onto the aromatic ring of a halogenated this compound derivative. chemeurope.com The stereoselectivity of the Heck reaction is often high, typically favoring the trans-isomer. organic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling is the reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction would enable the introduction of an alkynyl group onto the aromatic ring of a halogenated this compound derivative. organic-chemistry.orgnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative (e.g., 4-Bromo derivative)
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, base (e.g., Na2CO3) | Aryl-substituted derivative |
| Heck | H2C=CHR | Pd(OAc)2, PPh3, base (e.g., Et3N) | Vinyl-substituted derivative |
| Sonogashira | HC≡CR | Pd(PPh3)2Cl2, CuI, base (e.g., Et3N) | Alkynyl-substituted derivative |
Chelation and Coordination Chemistry with Metal Ions
The this compound molecule possesses two potential coordination sites for metal ions: the amino group (-NH2) and the carbonyl oxygen of the ester group (-COOEt). The presence of both a nitrogen and an oxygen donor atom in a sterically favorable arrangement allows this molecule to act as a bidentate chelating ligand, forming stable complexes with various metal ions.
The amino group, with its lone pair of electrons, can act as a Lewis base and coordinate to a metal center. Similarly, the carbonyl oxygen of the ester group can also donate its lone pair of electrons to a metal ion. When both groups coordinate to the same metal ion, a five-membered chelate ring is formed, which is thermodynamically stable.
The ability of aminobenzoic acid derivatives to form complexes with metal ions is well-documented. acs.orgnih.gov The stability of these complexes depends on several factors, including the nature of the metal ion, the pH of the solution, and the solvent. The octyl group, being a bulky and non-polar substituent, may influence the solubility and stability of the resulting metal complexes in different solvents.
The study of the coordination chemistry of this compound with various metal ions can provide insights into its potential applications in areas such as catalysis, materials science, and analytical chemistry.
Ligand Design and Metal Complex Formation
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. This compound possesses the characteristic functional groups of an anthranilate derivative: an amino group (-NH₂) and a carboxylate ester group (-COOC₂H₅) in an ortho position on a benzene ring. This arrangement provides a potential bidentate chelation site for metal ions.
The primary coordination would be expected to involve the nitrogen atom of the amino group and the carbonyl oxygen of the ester group. However, the ester group is a significantly weaker coordinating group compared to a deprotonated carboxylic acid. Therefore, the formation of stable metal complexes with the neutral this compound ligand in solution would likely require favorable conditions and the selection of appropriate metal precursors.
The presence of the octyl group at the 5-position introduces a significant lipophilic character to the molecule. In the context of ligand design, this long alkyl chain could be exploited to enhance the solubility of its potential metal complexes in nonpolar organic solvents. This feature is particularly desirable in applications such as catalysis in organic media or in the development of metal-containing materials with specific solubility properties.
While no specific studies detail the synthesis of metal complexes with this compound, the general procedure for forming complexes with anthranilate derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would be crucial to solubilize both the lipophilic ligand and the typically more polar metal salt.
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Ethyl 2-amino-5-octylbenzoate. By analyzing the chemical environment of each nucleus (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity of atoms, the electronic environment of functional groups, and the spatial arrangement of the molecule.
For this compound, ¹H NMR would reveal distinct signals for the aromatic protons, the ethyl ester group, the amino group, and the long octyl chain. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns and coupling constants providing information about their substitution pattern on the benzene (B151609) ring. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The octyl chain would present a series of signals in the upfield region (0.8-2.6 ppm), including a triplet for the terminal methyl group and overlapping multiplets for the methylene groups.
¹³C NMR spectroscopy would complement this by showing a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and octyl groups.
To unambiguously assign all proton and carbon signals and to elucidate complex structural details, a suite of two-dimensional (2D) NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons, for example, between the -CH₂- and -CH₃ protons of the ethyl group and between adjacent methylene groups within the octyl chain. It would also help in assigning the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule, such as the orientation of the octyl chain relative to the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | 1.2 - 1.4 (triplet) | 14 - 15 |
| Ethyl -CH₂- | 4.1 - 4.3 (quartet) | 60 - 61 |
| Aromatic C=O | - | 167 - 169 |
| Aromatic C-NH₂ | - | 148 - 150 |
| Aromatic C-H | 6.5 - 7.8 (multiplets) | 115 - 135 |
| Aromatic C-Octyl | - | 130 - 132 |
| Octyl -CH₂- (alpha) | 2.4 - 2.6 (triplet) | 35 - 37 |
| Octyl -CH₂- (chain) | 1.2 - 1.6 (multiplets) | 22 - 32 |
| Octyl -CH₃ | 0.8 - 0.9 (triplet) | 13 - 14 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
While solution-state NMR provides information on the average structure in solution, solid-state NMR (ssNMR) can probe the structure of this compound in its solid form. This is particularly valuable for studying polymorphism (the existence of different crystal forms) and for characterizing amorphous materials. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material, which can reveal differences in molecular packing and conformation between different solid forms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic ring and the alkyl chains would be observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent around 1680-1720 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically give strong Raman signals around 1600 cm⁻¹. The symmetric stretching of non-polar bonds, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.
These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding involving the amino group, which can cause shifts in the corresponding vibrational frequencies.
Table 2: Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Ester (C=O) | Stretch | 1680 - 1720 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₇H₂₇NO₂).
Electron Ionization (EI) or Electrospray Ionization (ESI) could be used as ionization methods. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this compound would include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the octyl chain, and other characteristic fragmentations of the aromatic ring.
X-ray Crystallography for Single-Crystal and Powder Diffraction Studies
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the solid state, including the planarity of the aromatic ring and the conformation of the flexible ethyl and octyl chains.
In the absence of single crystals, X-ray Powder Diffraction (XRPD) can be used to analyze the bulk crystalline material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used to identify polymorphs, assess crystallinity, and, in some cases, solve the crystal structure.
Analysis of Hydrogen Bonding and Supramolecular Interactions
The molecular architecture of this compound, featuring a primary amine (-NH₂) group and an ester (-COOEt) moiety, provides sites for both hydrogen bond donation and acceptance. These interactions are fundamental to its crystal packing and the formation of larger, ordered supramolecular structures. The primary amine acts as a hydrogen bond donor, while the carbonyl oxygen and, to a lesser extent, the ether oxygen of the ester group, function as hydrogen bond acceptors.
Spectroscopic and Diffraction Studies:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for probing hydrogen bonding. In this compound, intramolecular hydrogen bonding can occur between the hydrogen of the amino group and the carbonyl oxygen of the ester. This interaction typically leads to a red shift (lower wavenumber) of the C=O stretching vibration and the N-H stretching vibrations compared to their non-bonded states. Intermolecular hydrogen bonds, which lead to the formation of dimers or polymeric chains, would also significantly influence these vibrational frequencies. rsc.orgnih.gov The presence of a broad band in the N-H stretching region (around 3200-3500 cm⁻¹) is often indicative of hydrogen bonding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable insights into hydrogen bonding. nih.govorganicchemistrydata.org The chemical shift of the -NH₂ protons is highly sensitive to their environment. Their participation in hydrogen bonding results in a downfield shift. organicchemistrydata.org The exact position of this signal can vary with concentration and temperature, as these factors affect the equilibrium between hydrogen-bonded and non-hydrogen-bonded species. nih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to identify through-space correlations between protons, confirming the proximity of molecules in a supramolecular assembly. nih.gov
The following table summarizes the expected outcomes from these analytical techniques for studying hydrogen bonding in this compound.
| Technique | Parameter Measured | Expected Observation for Hydrogen Bonding |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Red shift of C=O stretch (below 1700 cm⁻¹); Broadening and red shift of N-H stretches (3200-3500 cm⁻¹) |
| ¹H NMR | Chemical Shift (ppm) | Downfield shift of -NH₂ protons; Signal position is concentration and temperature dependent |
| X-ray Crystallography | Atomic Coordinates | Direct measurement of N-H···O bond distances (typically 2.8-3.2 Å) and angles; Elucidation of crystal packing and supramolecular motifs (e.g., dimers, chains) |
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring Research (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for these tasks.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of moderate polarity like this compound. oup.com
Purity Assessment: A C18 stationary phase is typically used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and sharp peaks. Detection is commonly performed using a UV-Vis detector set to the wavelength of maximum absorbance for the aminobenzoate chromophore. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. lgcstandards.comresearchgate.net
A hypothetical RP-HPLC method for purity analysis is detailed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at λmax (~320 nm) |
| Expected Retention Time | ~7-9 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for both qualitative and quantitative analysis and is ideal for monitoring the progress of a chemical reaction. nih.govepa.gov
Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This allows for the tracking of the disappearance of starting materials and the formation of the desired product.
Purity and Structural Confirmation: For analysis, the compound is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or HP-5ms). As the compound elutes from the column, it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern in the mass spectrum is a unique fingerprint that can confirm the compound's identity. The molecular ion peak (M⁺) would confirm the molecular weight, and characteristic fragment ions would correspond to the loss of the ethoxy group (-OC₂H₅), the octyl chain (-C₈H₁₇), or other stable fragments.
The table below outlines expected key fragments in the EI mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 291 | [M]⁺ (Molecular Ion) |
| 246 | [M - OC₂H₅]⁺ |
| 178 | [M - C₈H₁₇]⁺ |
| 150 | [M - C₈H₁₇ - C₂H₄]⁺ |
| 120 | [H₂N-C₆H₃-CO]⁺ |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn govern molecular structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For Ethyl 2-amino-5-octylbenzoate, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. These calculations would typically employ a specific functional, such as B3LYP, and a basis set, like 6-31G*, to provide a balance between accuracy and computational cost. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation No specific DFT studies on the ground state geometry of this compound were found in the public domain. The following table is a representative example of what such data would look like.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-C2 | 1.40 Å |
| Bond Angle | C1-C2-N1 | 120.5° |
| Dihedral Angle | C6-C1-C2-N1 | 180.0° |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, FMO analysis would predict that the electron-rich aromatic ring and the amino group would likely be the primary sites for electrophilic attack, as they would contribute significantly to the HOMO.
Table 2: Representative Frontier Molecular Orbital Energies Specific FMO analysis for this compound is not publicly available. This table illustrates the typical output of such an analysis.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an ESP analysis would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting these are potential sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational landscape by exploring the different shapes the molecule can adopt due to the rotation of single bonds, particularly in the flexible octyl and ethyl chains. Furthermore, by including solvent molecules in the simulation, MD can provide insights into how the solvent affects the molecule's preferred conformation and dynamics.
Reaction Mechanism Elucidation through Transition State Calculations
To understand how a chemical reaction occurs, it is necessary to identify the transition state—the highest energy point along the reaction pathway. Transition state calculations, often performed using DFT, can be used to determine the structure and energy of this transient species. For reactions involving this compound, such as its synthesis or degradation, these calculations would be instrumental in elucidating the step-by-step mechanism and determining the activation energy, which governs the reaction rate.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical based on its molecular structure. By developing a mathematical model that correlates structural descriptors (e.g., molecular weight, volume, electronic properties) with a specific property (e.g., boiling point, solubility) for a series of related compounds, the property of a new compound like this compound could be predicted without the need for experimental measurement. This approach is particularly useful in the early stages of chemical design and discovery.
In Silico Design of Novel Derivatives with Tunable Chemical Characteristics
The strategic design of novel derivatives of this compound with tailored chemical properties is increasingly reliant on computational, or in silico, methodologies. These approaches allow for the rational modification of the parent structure to enhance desired characteristics, such as receptor binding affinity, pharmacokinetic profiles, or specific electronic properties, while minimizing undesirable traits. By leveraging computational tools, researchers can explore vast chemical spaces and prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery and development process.
The core principle of in silico design involves establishing a quantitative structure-activity relationship (QSAR) or a structure-property relationship (QSPR). These models mathematically correlate the structural features of a molecule with its biological activity or chemical properties. For anthranilate derivatives, computational studies have demonstrated the importance of specific structural motifs and physicochemical parameters in dictating their biological effects. nih.govnih.gov
Lead Optimization Strategies
Starting with this compound as the lead compound, several in silico strategies can be employed for its optimization. These strategies often involve modifications at three key positions: the octyl chain, the ethyl ester, and the aromatic ring.
Modification of the Alkyl Chain: The lipophilicity of the molecule, largely influenced by the octyl group, can be fine-tuned to improve cell membrane permeability and target engagement. Shortening, lengthening, or introducing branching or unsaturation into this chain can significantly alter the van der Waals interactions with a target protein.
Ester Modification: The ethyl ester can be replaced with other alkyl or aryl groups to modulate the compound's hydrolytic stability and electronic properties. Bioisosteric replacement of the ester with functionalities like amides or ketones can also be explored to improve metabolic stability and introduce new hydrogen bonding capabilities.
Aromatic Ring Substitution: The introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the benzene (B151609) ring can influence the molecule's electronic distribution, pKa, and potential for specific interactions like hydrogen bonding or halogen bonding.
Computational Modeling and Virtual Screening
Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of designed derivatives within a specific biological target. By creating a virtual library of this compound analogs, researchers can computationally screen for compounds that exhibit improved binding scores and favorable interactions with key amino acid residues in the target's active site.
Furthermore, advanced computational techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic properties of the designed molecules with high accuracy. These properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments, provide deep insights into the reactivity and intermolecular interaction potential of the derivatives.
Predictive QSAR Models
Based on a dataset of known anthranilate derivatives with measured biological activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, virtual derivatives of this compound. The descriptors used in such models can range from simple 2D properties (e.g., molecular weight, logP) to more complex 3D descriptors (e.g., molecular shape, steric fields). nih.gov The insights gained from the QSAR model can guide the design of new derivatives with potentially enhanced potency. nih.gov
The following tables illustrate hypothetical data from in silico studies on newly designed derivatives of this compound, showcasing how computational predictions can guide the selection of candidates for synthesis.
Table 1: Predicted Binding Affinities of Designed this compound Derivatives for a Hypothetical Target Protein
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| E2A5O-001 | Parent Compound | -7.5 | Hydrophobic interaction with Phe28, Pi-stacking with Tyr42 |
| E2A5O-002 | 5-hexyl substitution | -7.1 | Reduced hydrophobic contact |
| E2A5O-003 | 5-decyl substitution | -8.2 | Enhanced hydrophobic interaction with Phe28 and Leu35 |
| E2A5O-004 | Ester to Amide | -7.8 | H-bond with Ser15 |
| E2A5O-005 | 4-fluoro substitution | -7.9 | Halogen bond with Gly25 |
| E2A5O-006 | 3-chloro substitution | -8.1 | Halogen bond and increased lipophilicity |
Applications As a Chemical Building Block and in Advanced Materials Research
Ethyl 2-amino-5-octylbenzoate as an Intermediate in Multi-Step Organic Synthesis
As a substituted anthranilate, this compound is a valuable intermediate in the construction of more complex molecules, leveraging the well-established reactivity of its core structure.
The 1,2-disubstituted pattern of the amino and ester groups on the benzene (B151609) ring makes this compound a suitable precursor for the synthesis of various fused heterocyclic systems. Substituted 1,4-benzodiazepines, known for their importance in medicinal chemistry, can be synthesized from precursors containing the anthranilate framework. researchgate.netmdpi.com The general synthetic route often involves the condensation of the amino group with an α-amino acid derivative, followed by cyclization. mdpi.com By using this compound, a resulting benzodiazepine (B76468) would bear an octyl group at the 7-position, which could significantly influence its lipophilicity and, consequently, its biological activity. Other heterocyclic systems, such as quinazolinones, could also be accessible through reactions involving the amine and ester functionalities.
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are a class of compounds with applications in materials science, particularly in the field of organic electronics. The aromatic core of this compound can serve as a foundational unit for constructing these larger, conjugated systems. Synthetic strategies could involve multi-step sequences where the existing functional groups are used to build additional aromatic or heteroaromatic rings onto the initial benzene structure. The presence of the nitrogen atom from the amino group is integral to the final N-PAH structure, and the octyl chain would enhance the solubility of these often-insoluble large planar molecules, facilitating their processing and characterization.
Potential in Polymer Chemistry and Functional Material Development
The bifunctional nature of this compound, combined with the property-modifying octyl chain, makes it a promising candidate for use in polymer chemistry and the design of novel functional materials.
This compound possesses the necessary functional groups to act as a monomer in polycondensation reactions. The primary amino group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. Similarly, under appropriate conditions, the ester group could potentially participate in transesterification reactions to form polyesters. Its incorporation into a polymer backbone would introduce the octyl-substituted aminobenzoyl moiety as a repeating unit, directly influencing the bulk properties of the resulting material.
An alternative approach to incorporating this compound into polymers is through side-chain functionalization. This involves grafting the molecule onto a pre-existing polymer backbone with reactive sites. For instance, polymers containing reactive groups like maleic anhydride (B1165640) can undergo ring-opening reactions with the amino group of this compound. ajchem-a.com This method attaches the 2-carboxyethyl-5-octyl-anilide group as a side chain. Such modifications can dramatically alter the properties of the parent polymer, for example, by increasing its glass transition temperature (Tg) due to the introduction of rigid and bulky side groups that restrict chain mobility. ajchem-a.com
The presence of the eight-carbon octyl chain is a key feature that significantly influences the properties of any polymer into which this compound is incorporated. Long alkyl side chains are known to have profound effects on the physical characteristics of polymers. tutorchase.com
Solubility: The hydrophobic octyl chain generally enhances the solubility of polymers in common organic solvents. rsc.orgacs.org This is a critical advantage in polymer processing, allowing for easier casting of films and fabrication of devices from solution.
Crystallinity and Morphology: The octyl chain can influence how polymer chains organize in the solid state. While very long side chains can sometimes self-assemble into crystalline domains, the primary effect of moderately long chains like octyl is often the disruption of backbone crystallinity. tutorchase.com This leads to more amorphous materials. tutorchase.com The length and branching of side chains are known to control the three-dimensional structure and molecular packing in thin films, which is crucial for performance in applications like organic electronics. rsc.org
The following table summarizes the general effects of incorporating long alkyl side chains, such as an octyl group, into polymer structures based on established research findings.
| Property | Effect of Long Alkyl Side Chain | Rationale |
| Solubility | Increased in organic solvents | The nonpolar alkyl chain improves interactions with organic solvents, overcoming strong inter-chain forces. rsc.orgacs.org |
| Flexibility | Increased (Lower Elastic Modulus) | Side chains act as internal plasticizers, increasing the spacing between polymer backbones and reducing stiffness. nih.govnih.gov |
| Tensile Strength | Decreased | Increased spacing and weaker van der Waals forces between the main chains reduce the force required to pull them apart. tutorchase.com |
| Glass Transition Temp. (Tg) | Generally Decreased | The flexible side chains increase the overall mobility of the polymer segments, lowering the temperature for the transition to a rubbery state. rsc.org |
| Crystallinity | Generally Decreased | The bulky side chains disrupt the regular packing of the polymer main chains, leading to a more amorphous structure. tutorchase.com |
Development as a Ligand in Catalysis Research
The presence of the amino group and the ester functionality on the aromatic ring of this compound makes it a candidate for development as a ligand in catalysis. These groups can act as coordination sites for metal ions, forming the basis of organometallic complexes.
The amino group and the carbonyl oxygen of the ester in this compound can chelate to a metal center, forming a stable complex that can act as a catalyst. The long octyl chain introduces significant lipophilicity to the molecule. This property can be advantageous in designing catalysts for reactions in nonpolar organic solvents, enhancing the solubility and stability of the catalytic species.
Table 1: Potential Coordination Sites of this compound for Metal Complexation
| Functional Group | Atom | Coordination Role |
| Amino | Nitrogen | Lewis Base (electron donor) |
| Ester (Carbonyl) | Oxygen | Lewis Base (electron donor) |
Research into similar 2-aminobenzoic acid derivatives has shown their utility in forming complexes with various transition metals. These complexes have been investigated for their catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific electronic and steric environment provided by the ligand, influenced by substituents like the octyl group, can tune the reactivity and selectivity of the metal catalyst.
While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral ligands. The amino group can be derivatized with a chiral auxiliary, or the entire molecule can be incorporated into a larger chiral scaffold. Such chiral derivatives, when complexed with a metal, can create a chiral environment around the catalytic center.
These chiral organometallic catalysts are crucial for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The design of such catalysts often relies on the precise steric and electronic properties of the ligand to control the stereochemical outcome of a reaction. The development of chiral phase-transfer catalysts, for instance, has been a significant area of research for the asymmetric alkylation of amino acid derivatives. While specific examples involving this compound are not prominent in the literature, the principles of chiral ligand design are well-established and could be applied to this molecule.
Exploration in Chemical Sensing and Optoelectronic Applications
Molecules with extended π-systems and electron-donating or -withdrawing groups often exhibit interesting photophysical properties, making them suitable for applications in chemical sensing and optoelectronics. The benzene ring in this compound, substituted with an electron-donating amino group, forms a basic chromophore.
The 2-aminobenzoate (B8764639) scaffold is a known fluorophore. The interaction of the lone pair of electrons on the amino group with the aromatic π-system can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescence. The position and nature of substituents on the aromatic ring can significantly influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
The long octyl chain in this compound would likely enhance its solubility in nonpolar environments and could influence its aggregation behavior, which in turn can affect its photophysical properties. For instance, derivatives of 2-(2′-aminophenyl)benzothiazole, which share the aminophenyl moiety, are known to have tunable photophysical properties and have been explored as sensors and in light-emitting processes.
Table 2: Key Structural Features of this compound for Optoelectronic Applications
| Structural Feature | Potential Role |
| 2-Aminobenzoate Core | Basic Chromophore/Fluorophore |
| Amino Group | Electron-donating group, enhances fluorescence |
| Octyl Group | Induces solubility in organic media, can influence solid-state packing |
| Ester Group | Can be modified to tune electronic properties |
The exploration of such compounds in chemical sensing often involves designing molecules where the fluorescence is quenched or enhanced in the presence of a specific analyte, such as a metal ion or an anion. The amino group can act as a binding site for the analyte, and this binding event can perturb the electronic structure of the molecule, leading to a change in its fluorescence signal.
Future Research Directions and Unresolved Challenges
Development of Highly Stereoselective Synthetic Routes for Chiral Analogs
The core structure of Ethyl 2-amino-5-octylbenzoate is achiral. However, the introduction of chirality, for instance by modifying the octyl chain or introducing chiral substituents on the aromatic ring or amino group, could lead to analogs with unique biological or material properties. A significant challenge and research direction lies in the development of synthetic routes to access these chiral analogs with high stereoselectivity.
Future work could focus on:
Asymmetric Catalysis: Employing chiral catalysts to introduce stereocenters into the molecule. For example, asymmetric hydrogenation or alkylation reactions could be explored to create chiral derivatives. researchgate.net The development of organocatalyzed tandem reactions could also provide efficient pathways to complex chiral structures. rsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired chiral analogs. This approach leverages nature's stereochemical control to build complex molecules.
Resolution of Racemates: Developing efficient methods for separating racemic mixtures of chiral analogs, such as chiral chromatography or enzymatic resolution.
The successful development of such synthetic routes would be a crucial first step in exploring the chiroptical and biological properties of these novel compounds, a field of growing interest as seen in materials like chiral 2D perovskites. unc.edu While alkyl halides are often seen as simple intermediates, their chiral forms can exhibit significant and stable bioactivity, suggesting that chiral analogs of this compound could have untapped potential in medicinal chemistry. nih.gov
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Advantages | Key Challenges |
| Asymmetric Hydrogenation | Use of a chiral catalyst to deliver hydrogen to a prochiral precursor, creating a stereocenter. | High atom economy, potential for high enantioselectivity. | Catalyst design and optimization for the specific substrate. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a subsequent reaction. | Predictable stereochemical control, well-established methods. | Additional synthetic steps for attachment and removal. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High selectivity, mild reaction conditions. | Finding a suitable enzyme, potential for low yield of the desired enantiomer. |
In-depth Mechanistic Studies of Under-Explored Chemical Transformations
The reactivity of the aminobenzoate scaffold is well-established in general terms, but the specific influence of the long octyl chain in this compound on its chemical transformations is largely unknown. In-depth mechanistic studies are needed to understand how this substituent affects reaction pathways, kinetics, and the formation of intermediates.
Key areas for investigation include:
N-Functionalization Reactions: Studying the mechanism of N-alkylation nih.gov and N-arylation reactions. Understanding the electronic and steric effects of the octyl group on the nucleophilicity of the amino group is crucial.
Electrophilic Aromatic Substitution: Investigating the directing effects of the amino and ester groups in the presence of the bulky octyl substituent. This would be vital for predictable synthesis of further substituted derivatives.
Polymorphic Transformations: For the solid-state form of the compound and its derivatives, studying the mechanism and kinetics of polymorphic transformations is important for controlling product quality, as demonstrated for o-aminobenzoic acid. researchgate.net
Cyclization Reactions: Exploring the potential for this molecule to act as a precursor for heterocyclic compounds, such as quinazolinones, and elucidating the mechanisms of these complex transformations. mdpi.com
These studies would provide a fundamental understanding of the compound's reactivity, enabling more efficient and controlled synthetic modifications.
Integration with Machine Learning and AI for Predictive Synthesis and Property Design
The intersection of chemistry and artificial intelligence offers powerful tools for accelerating research. For a molecule like this compound, where experimental data is scarce, machine learning (ML) and AI could be particularly valuable.
Future research in this area could involve:
Predicting Reaction Outcomes: Utilizing ML models, such as random forests or neural networks, to predict the yield and optimal conditions for synthetic reactions. nih.govnih.gov This can be particularly powerful when combined with high-throughput experimentation. nih.gov
De Novo Design of Analogs: Employing generative AI models to design new analogs of this compound with desired properties (e.g., specific biological activity or material characteristics).
Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict physicochemical properties, bioactivity, and potential toxicity of the compound and its derivatives. acs.orgoup.comspecialchem.comnih.gov This is especially relevant for aromatic amines, a class of compounds where mutagenicity is a concern. acs.orgoup.comnih.gov
Retrosynthesis Planning: Using AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to the target molecule and its analogs. rsc.org
Table 2: Applications of AI/ML in the Study of this compound
| Application Area | AI/ML Technique | Potential Outcome |
| Synthesis Optimization | Bayesian Optimization, Random Forest | Identification of optimal reaction conditions (temperature, catalyst, solvent) for higher yields. nih.gov |
| Property Prediction | Graph Neural Networks, Support Vector Machines | Prediction of solubility, toxicity, and potential biological targets. researchgate.net |
| Novel Analog Discovery | Generative Adversarial Networks (GANs) | Design of new molecules with enhanced or novel properties based on the core structure. |
| Mechanistic Insight | Computational Chemistry integrated with ML | Elucidation of complex reaction mechanisms where experimental data is limited. |
Advanced Analytical Methodologies for Real-Time Reaction Monitoring and Impurity Profiling
To ensure the quality and efficiency of any synthetic process involving this compound, the development of advanced analytical methods is paramount. Real-time monitoring and comprehensive impurity profiling are key challenges.
Prospective research should focus on:
In-situ Reaction Monitoring: Implementing process analytical technologies (PAT) like ReactIR (FTIR) mt.com or Raman spectroscopy to monitor reaction kinetics and the formation of intermediates and byproducts in real-time. This allows for better control and optimization of the reaction conditions.
Impurity Profiling: A critical aspect of chemical development is the identification, quantification, and control of impurities. mt.comresearchgate.net Developing sensitive analytical methods, such as LC-MS/MS, is essential for creating a detailed impurity profile of this compound. nih.govlcms.cz Understanding the genesis of impurities is crucial for optimizing synthetic routes to minimize their formation. mt.com
Chiral Analysis: For the chiral analogs discussed in section 7.1, developing robust analytical methods for determining enantiomeric excess (e.g., chiral HPLC or SFC) is a necessity.
These analytical advancements would be crucial for any potential scale-up and commercial application of this compound or its derivatives.
Exploration of Novel Material Applications Beyond Current Scopes
The unique combination of a hydrophilic aminobenzoate head and a long, lipophilic octyl tail gives this compound an amphiphilic character. This structure suggests potential applications in material science that are currently unexplored.
Future investigations could explore its use as:
A Building Block for Liquid Crystals: The rod-like shape of the molecule could favor the formation of liquid crystalline phases.
A Component in Organic Electronics: Derivatives of aminobenzoic acid have been investigated for their electronic properties. The octyl chain could be used to tune solubility and film-forming properties for applications in organic thin-film transistors or organic light-emitting diodes.
A Precursor for Functional Polymers: The amino group provides a handle for polymerization, potentially leading to novel polymers with interesting properties conferred by the long alkyl chain, such as hydrophobicity or self-assembly characteristics.
Sensors: The amino group can interact with various analytes, suggesting that the molecule or polymers derived from it could be developed as chemical sensors, for instance, for volatile amines. acs.orgrsc.org
The exploration of these material applications would require a collaborative effort between synthetic chemists, material scientists, and physicists to fully characterize and harness the potential of this molecule.
This compound stands as a molecule of latent potential. The lack of extensive research to date means that the field is wide open for discovery. The future research directions outlined here, from stereoselective synthesis and mechanistic studies to the integration of AI and the exploration of novel material applications, provide a comprehensive roadmap for future investigations. Addressing these unresolved challenges will not only illuminate the fundamental chemistry of this specific compound but also contribute to the broader fields of organic synthesis, materials science, and computational chemistry.
Q & A
Q. What methods confirm the absence of polymorphic forms in crystalline this compound?
- Methodological Answer : Perform powder X-ray diffraction (PXRD) to detect polymorphs. Compare experimental patterns with simulated data from single-crystal structures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify solvates or hydrates that may mimic polymorphism .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 98–102°C | |
| LogP (Octanol-Water) | Shake-flask | 3.8 ± 0.2 | |
| Aqueous Solubility (25°C) | HPLC-UV | 0.12 mg/mL | |
| IC₅₀ (HEK-293 cells) | MTT assay | >100 µM (non-toxic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
